molecular formula C30H30N8O3 B1241569 Nevirapine hemihydrate CAS No. 220988-26-1

Nevirapine hemihydrate

Cat. No.: B1241569
CAS No.: 220988-26-1
M. Wt: 550.6 g/mol
InChI Key: KMTLSXAXTLQBKJ-UHFFFAOYSA-N
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Description

Nevirapine hemihydrate is a pharmaceutical compound used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection, specifically HIV-1. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by blocking the function of reverse transcriptase, an enzyme critical for the replication of HIV. This compound is often used in combination with other antiretroviral medications to enhance its efficacy and reduce the likelihood of resistance development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nevirapine hemihydrate involves several steps, starting from the basic chemical structure of dipyridodiazepinoneThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as ammonium phosphate buffer .

Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process includes the crystallization of the compound from various solvents to obtain the hemihydrate form. The final product is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Nevirapine hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

Nevirapine hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

Nevirapine hemihydrate exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding causes a disruption in the enzyme’s catalytic site, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the viral genome, thereby reducing the viral load in the patient’s body .

Comparison with Similar Compounds

Uniqueness: Nevirapine hemihydrate is unique in its ability to be used in both adults and pediatric patients, and it has a well-established safety profile. It is also available in various dosage forms, making it versatile for different patient needs .

Properties

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLSXAXTLQBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176606
Record name Nevirapine hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220988-26-1
Record name Nevirapine hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevirapine hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEVIRAPINE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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